2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure that includes a chlorophenoxy group, a thiochromeno-thiazole moiety, and an acetamide linkage, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiochromeno-thiazole Core: This step often starts with the cyclization of appropriate thioamide and haloketone precursors under basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is usually introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate electrophile.
Acetamide Formation: The final step involves the acylation of the intermediate product with an acyl chloride or anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the thiazole ring or the acetamide group, leading to different products.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives or amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide: Lacks the sulfur atom in the chromeno ring.
2-(4-bromophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide: Contains a bromine atom instead of chlorine.
2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propionamide: Has a propionamide group instead of acetamide.
Uniqueness
2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiochromeno-thiazole core is particularly notable for its potential interactions with biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S2/c19-11-5-7-12(8-6-11)23-9-16(22)20-18-21-17-13-3-1-2-4-14(13)24-10-15(17)25-18/h1-8H,9-10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCMOUIWZSITLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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